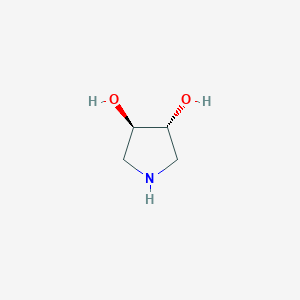

(3R,4R)-pyrrolidine-3,4-diol

Descripción general

Descripción

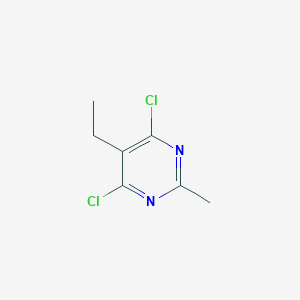

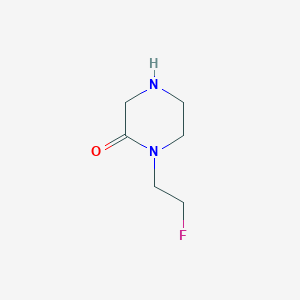

The compound “(3R,4R)-pyrrolidine-3,4-diol” is a specific stereoisomer of pyrrolidine-3,4-diol . Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. The “3,4-diol” indicates that there are hydroxyl groups (-OH) attached to the 3rd and 4th carbon atoms in the ring. The “(3R,4R)” denotes the specific stereochemistry of these hydroxyl groups .

Synthesis Analysis

The synthesis of (3R,4R)-pyrrolidine-3,4-diol and its derivatives has been described in various studies . For instance, one approach involves a 1,3-dipolar cycloaddition reaction from the dipolarophile, (E)-3-benzyloxypropenoyl-(2‘S)-bornane-10,2-sultam (5), and the achiral ylide precursor, N-(benzyl)-N .Molecular Structure Analysis

The molecular structure of (3R,4R)-pyrrolidine-3,4-diol can be analyzed using various techniques. For example, the ChemSpider database provides information about the molecular formula, average mass, and monoisotopic mass of similar compounds . The structure includes the arrangement of atoms and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

The physical and chemical properties of (3R,4R)-pyrrolidine-3,4-diol can be inferred from similar compounds. For instance, (3R,4R)-3,4-Dibromohexane has a molecular formula of C6H12Br2, an average mass of 243.967 Da, and a monoisotopic mass of 241.930557 Da .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

“(3R,4R)-pyrrolidine-3,4-diol” is a useful intermediate for the synthesis of various bioactive molecules . It has been synthesized in 51% overall yield by 1,3-dipolar cycloaddition reaction .

Antiviral and Anticancer Therapy

Pyrrolidine-functionalized nucleoside analogs, which can be synthesized using “(3R,4R)-pyrrolidine-3,4-diol”, have been explored for their antiviral and anticancer activity . These analogs can inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Synthesis of Nucleoside Analogs

“(3R,4R)-pyrrolidine-3,4-diol” can be used in the synthesis of pyrrolidine-functionalized purine and pyrimidine nucleosides . These nucleosides were prepared via PyBOP-catalyzed SNAr addition-elimination reactions of commercial halogenated precursors .

Synthesis of Phosphoramidate Prodrugs

The phosphoramidate prodrug of a nucleoside analog synthesized using “(3R,4R)-pyrrolidine-3,4-diol” showed improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

Large-Scale Synthesis

“(3R,4R)-pyrrolidine-3,4-diol” can be synthesized on a large scale via asymmetric 1,3-dipolar cycloaddition . This method is practical and efficient, making it suitable for industrial applications .

Synthesis of Sulfonyl Chloride Compounds

“(3R,4R)-pyrrolidine-3,4-diol” can be used in the synthesis of sulfonyl chloride compounds . This process involves a reaction with pyridine in tetrahydrofuran .

Direcciones Futuras

The future directions for research on (3R,4R)-pyrrolidine-3,4-diol could involve further exploration of its synthesis, properties, and potential applications. For example, there is ongoing research into the development of tau PET tracers for non-AD tauopathies . Additionally, the development of a circular economy—a system that aims to reduce, reuse, and recycle materials—could potentially impact the production and use of chemical compounds like (3R,4R)-pyrrolidine-3,4-diol .

Propiedades

IUPAC Name |

(3R,4R)-pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467576 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4R)-pyrrolidine-3,4-diol | |

CAS RN |

186393-31-7, 1104000-68-1 | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-pyrrolidine-3,4-diol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (3R,4R)-pyrrolidine-3,4-diol interact with its target and what are the downstream effects?

A1: (3R,4R)-Pyrrolidine-3,4-diol and its N-substituted derivatives have shown inhibitory activity against α-D-mannosidases from almonds and jack beans. [1] While the exact mechanism of inhibition is not fully elucidated in the provided research, it's suggested that these compounds may interact with the enzyme's active site, hindering the binding and hydrolysis of mannose-containing substrates. This inhibition could potentially disrupt various biological processes involving α-D-mannosidases, such as glycoprotein processing and lysosomal degradation.

Q2: What is the impact of structural modifications on the activity and selectivity of (3R,4R)-pyrrolidine-3,4-diol?

A2: Research indicates that N-substitution of (3R,4R)-pyrrolidine-3,4-diol significantly influences its inhibitory activity and selectivity towards different glycosidases. For example, incorporating an NH₂(CH₂)₂ group as the N-substituent resulted in the most potent inhibition of α-D-mannosidases. [1] Interestingly, some N-substituted (3S,4S)-pyrrolidine-3,4-diol derivatives displayed moderate inhibitory activity against α-D-amyloglucosidases, highlighting the importance of stereochemistry in determining target selectivity. [1] Further studies are necessary to explore the structure-activity relationships comprehensively.

Q3: How has (3R,4R)-pyrrolidine-3,4-diol been used in the synthesis of other biologically relevant molecules?

A3: (3R,4R)-Pyrrolidine-3,4-diol serves as a valuable starting material for synthesizing more complex molecules, including those with potential biological activities. Notably, it was employed in a three-step synthesis of 8-epi-(-)-lentiginosine. [2] This synthesis leveraged the redox-neutral α-C-H functionalization of (3R,4R)-pyrrolidine-3,4-diol to introduce a new substituent at the 2-position. This example highlights the versatility of (3R,4R)-pyrrolidine-3,4-diol as a building block in organic synthesis.

Q4: Can (3R,4R)-pyrrolidine-3,4-diol be used to investigate the effects of specific DNA adducts?

A4: While not directly studied in the provided research, (3R,4R)-pyrrolidine-3,4-diol has been utilized in synthesizing DNA oligomers containing specific 1,2,3,4-diepoxybutane (DEB) adducts. [3] Researchers coupled (3S,4S)- or (3R,4R)-pyrrolidine-3,4-diol with DNA oligomers containing 6-chloropurine, leading to the formation of N⁶,N⁶-(2,3-dihydroxybutan-1,4-diyl)-2'-deoxyadenosine (N⁶,N⁶-DHB-dA) adducts. [3] This approach allows for investigating the structural and thermodynamic consequences of specific DEB-DNA adducts, potentially shedding light on their role in DEB-induced mutagenesis and carcinogenesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)

![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)

![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)